2,4-Difluorophenyl acetophenone
Description
2,4-Difluorophenyl acetophenone (CAS: 364-83-0) is a fluorinated aromatic ketone characterized by a phenyl ring substituted with two fluorine atoms at the 2- and 4-positions and an acetyl group at the para position (Figure 1). This compound is synthesized via Suzuki-Miyaura cross-coupling reactions between 2,4-difluorophenylboronic acid and 4-bromoacetophenone using Pd(II) catalysts, achieving yields exceeding 93% under optimized conditions . Its structural confirmation relies on IR (C=O stretch at ~1680 cm⁻¹, absence of S-H bands), ¹H/¹³C NMR, and X-ray crystallography .
Fluorination at the 2- and 4-positions enhances electronegativity and steric effects, making this compound a valuable intermediate in pharmaceuticals (e.g., fluoroquinolone antibiotics like tosufloxacin) and materials science (e.g., luminescent iridium complexes) .
Properties
Molecular Formula |
C14H10F2O |
|---|---|
Molecular Weight |
232.22 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)-1-phenylethanone |
InChI |
InChI=1S/C14H10F2O/c15-12-7-6-11(13(16)9-12)8-14(17)10-4-2-1-3-5-10/h1-7,9H,8H2 |
InChI Key |
IMGQSZWEDCRZTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical and Functional Comparisons
Table 1: Key Properties of this compound and Analogs
| Compound | Substituents | Synthesis Method | Yield (%) | Melting Point (°C) | Key Applications |
|---|---|---|---|---|---|
| This compound | F (2,4), COCH₃ | Suzuki coupling | 93–98.7 | Not reported | Pharmaceuticals, OLEDs |
| 2,4-Dichloroacetophenone | Cl (2,4), COCH₃ | Friedel-Crafts | 75–85 | ~138 | Agrochemicals |
| 2-Bromo-2',4'-difluoroacetophenone | Br (2), F (2',4'), COCH₃ | Bromination | 70–80 | Not reported | Antifungal agents |
| 4-Fluoro-2-hydroxyacetophenone | F (4), OH (2), COCH₃ | Hydroxylation | 65–75 | 110–115 | UV stabilizers |
Key Observations:
Reactivity : Fluorinated analogs exhibit higher electronegativity, enhancing stability in oxidative environments and electronic applications. Chlorinated/brominated derivatives show greater reactivity in substitution reactions .
Biological Activity: The 2,4-difluorophenyl group in tosufloxacin improves bactericidal activity by enhancing membrane penetration and target binding compared to non-fluorinated quinolones .
Material Science : Fluorination in iridium complexes (e.g., Ir(dfppy)₂(PSAP)) increases luminescent quantum yields (up to 51.1%) by stabilizing excited states through electron-withdrawing effects .
Q & A
Q. Q1. What are the standard synthetic routes for 2,4-difluorophenyl acetophenone, and how are reaction conditions optimized?
The compound is commonly synthesized via nucleophilic substitution or Friedel-Crafts acylation. A validated method involves reacting 2,4-difluoroaniline with acetaldoxime and copper sulfate at pH 4, followed by steam distillation and benzene extraction . Key optimization parameters include:
- pH control : Maintaining pH 4 minimizes side reactions (e.g., over-oxidation).
- Temperature : Reactions are typically run at 60–80°C to balance yield and reaction rate.
- Purification : Reduced-pressure rectification ensures high purity (>95%).
Characterization via ¹H/¹⁹F NMR and GC-MS confirms structural integrity, with melting point (58–62°C) and boiling point (309.5°C) as critical physical benchmarks .
Advanced Reaction Mechanisms
Q. Q2. How do substituent positions (2,4-difluoro vs. monofluoro analogs) influence reactivity in nucleophilic substitution?
The electron-withdrawing effect of fluorine atoms at the 2- and 4-positions activates the aromatic ring for nucleophilic attack. Comparative studies with 4-fluoroacetophenone show:
- Enhanced electrophilicity : The difluoro group lowers the LUMO energy, accelerating reactions like oxidation (e.g., with iodine/DMSO to form arylglyoxal intermediates) .
- Regioselectivity : Fluorine at the 4-position directs substitution to the para position, while steric hindrance at the 2-position limits ortho reactivity. Computational modeling (DFT) supports these observations .
Physicochemical Property Analysis
Q. Q3. What analytical techniques resolve ambiguities in structural elucidation of fluorinated acetophenones?
- X-ray crystallography : Resolves positional isomerism (e.g., distinguishing 2,4-difluoro from 3,5-difluoro derivatives) .
- ²⁹Si NMR (for silylated derivatives) : Helps confirm substitution patterns in complex mixtures .
- Thermogravimetric analysis (TGA) : Assesses thermal stability, critical for applications in high-temperature reactions .
Applications in Proteomics
Q. Q4. How is this compound utilized as a biochemical tool in proteomics?
The compound acts as a photoaffinity labeling agent due to its ketone group, which forms covalent bonds with protein active sites under UV light. Key applications include:
- Enzyme inhibition studies : Modifies serine hydrolases by alkylating catalytic residues .
- Protein crosslinking : Used with triazole derivatives (e.g., fluconazole impurities) to stabilize transient protein complexes .
Advanced Synthetic Challenges
Q. Q5. How can researchers mitigate byproduct formation during large-scale synthesis?
Common byproducts (e.g., 2,4-difluorophenyl thiourea or triazole adducts) arise from:
- Incomplete acylation : Add stoichiometric AlCl₃ to enhance electrophilic activation .
- Oxidative side reactions : Use inert atmospheres (N₂/Ar) and reduce DMSO concentrations in oxidation steps .
Process analytical technology (PAT) tools, such as in-situ FTIR , monitor reaction progress in real time .
Data Contradictions and Validation
Q. Q6. How should researchers address discrepancies in reported melting points (e.g., 58–62°C vs. 65°C)?
Variations arise from:
- Polymorphism : Recrystallize from ethanol/water mixtures to isolate the thermodynamically stable form .
- Impurity profiles : Validate purity via HPLC-UV/ELSD (≥99.5%) and compare with certified reference materials (CRMs) .
Collaborative studies using CRMs from NIST or PubChem improve data reproducibility .
Safety and Handling Protocols
Q. Q7. What safety protocols are critical for handling fluorinated acetophenones?
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., 2,4-difluoroaniline) .
- PPE : Nitrile gloves and safety goggles prevent dermal/ocular exposure.
- Waste disposal : Neutralize acidic byproducts (e.g., H₂SO₄) with NaOH before disposal .
Comparative Studies with Analogues
Q. Q8. How does this compound compare to 2,6-difluoro or 4-methoxy analogs in bioactivity?
- Lipophilicity : The 2,4-difluoro derivative has a higher logP (2.1) than 4-methoxy analogs (logP 1.5), enhancing membrane permeability .
- Enzyme selectivity : Fluorine at the 4-position reduces off-target effects in kinase assays compared to 2,6-difluoro derivatives .
Methodological Pitfalls in Photochemical Reactions
Q. Q9. What are common pitfalls in light-mediated functionalization of this compound?
- Over-irradiation : Leads to decomposition; optimize UV wavelength (254–365 nm) and exposure time .
- Quenching efficiency : Use radical scavengers (e.g., TEMPO) to terminate reactions and prevent polymerization .
Computational Modeling Support
Q. Q10. How can DFT calculations predict reaction pathways for fluorinated acetophenones?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
